molecular formula C16H22O2 B15163011 2-Hexyl-1-phenylbutane-1,3-dione CAS No. 145494-21-9

2-Hexyl-1-phenylbutane-1,3-dione

Cat. No.: B15163011
CAS No.: 145494-21-9
M. Wt: 246.34 g/mol
InChI Key: KJZUBONLZFWEQQ-UHFFFAOYSA-N
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Description

2-Hexyl-1-phenylbutane-1,3-dione is a chemical compound with the molecular formula C16H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyl-1-phenylbutane-1,3-dione can be synthesized through the reaction of 1-phenylbutane-1,3-dione with hexyl halides in the presence of a base. The reaction typically involves the use of sodium methoxide (CH3ONa) as a base, which facilitates the nucleophilic substitution reaction . The reaction conditions include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Bases like sodium methoxide (CH3ONa) or sodium hydroxide (NaOH) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Hexyl-1-phenylbutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyl-1-phenylbutane-1,3-dione involves its reactivity at the carbonyl groups. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbutane-1,3-dione: A structurally similar compound with one less hexyl group.

    Benzoylacetone: Another diketone with a similar backbone but different substituents.

Uniqueness

2-Hexyl-1-phenylbutane-1,3-dione is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its analogs

Properties

CAS No.

145494-21-9

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-hexyl-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H22O2/c1-3-4-5-9-12-15(13(2)17)16(18)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12H2,1-2H3

InChI Key

KJZUBONLZFWEQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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